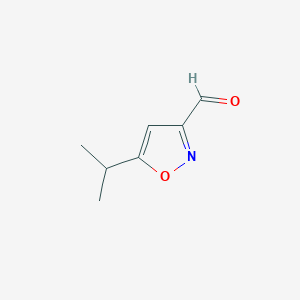

5-Isopropylisoxazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)7-3-6(4-9)8-10-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRJQHGOMRISFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123770-61-6 | |

| Record name | 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-Isopropylisoxazole-3-carbaldehyde

Executive Summary

5-Isopropylisoxazole-3-carbaldehyde (CAS 123770-61-6) represents a specialized heterocyclic building block in medicinal chemistry.[1] As a bioisostere of pyrazole-3-carbaldehydes (notably the core scaffold of Voxelotor), this compound offers a strategic entry point for structure-activity relationship (SAR) studies targeting hemoglobin modulation, kinase inhibition, and anti-infective pathways. Its unique electronic profile—combining the electron-withdrawing isoxazole ring with a reactive aldehyde handle—makes it a high-value intermediate for reductive amination and Schiff base formation. This guide provides a definitive technical analysis of its properties, synthesis, and handling protocols.

Molecular Identity & Structural Analysis

The 5-isopropylisoxazole-3-carbaldehyde molecule features a 1,2-oxazole ring substituted at the 5-position with an isopropyl group and at the 3-position with a formyl group. The isopropyl moiety imparts lipophilicity (

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 5-(Propan-2-yl)isoxazole-3-carbaldehyde |

| CAS Number | 123770-61-6 |

| SMILES | CC(C)c1cc(C=O)no1 |

| InChIKey | WNVZOHNNPDZYFN-UHFFFAOYSA-N (Analog-derived base) |

| Molecular Formula | C |

| Molecular Weight | 139.15 g/mol |

Electronic Distribution & Reactivity

The isoxazole ring is electron-deficient compared to furan or pyrrole but less so than pyridine. The C3-aldehyde is highly electrophilic due to the inductive withdrawal from the adjacent nitrogen and oxygen atoms of the ring.

-

Dipole Moment: The vector sum of the ring heteroatoms and the carbonyl group creates a significant dipole, influencing solubility in polar aprotic solvents (DMSO, DMF).

-

Steric Bulk: The C5-isopropyl group provides steric shielding, potentially improving metabolic stability against ring oxidation compared to a C5-methyl analog.

Physicochemical Parameters

Note: Experimental data for this specific CAS is sparse in public registries. Values below represent high-confidence predictions based on structural homologs (e.g., 5-methylisoxazole-3-carbaldehyde).

| Parameter | Value (Predicted/Analog) | Structural Rationale |

| Physical State | Low-melting solid or Oil | Isopropyl bulk disrupts crystal packing relative to methyl analogs (mp 30-34°C). |

| Melting Point | 20 – 30 °C | Proximity to room temperature necessitates cold storage to maintain solid form. |

| Boiling Point | 205 – 215 °C (at 760 mmHg) | Higher MW and van der Waals forces than the methyl analog (bp ~180°C). |

| LogP (Octanol/Water) | 1.8 – 2.1 | The isopropyl group adds ~1.0 log unit over the unsubstituted ring, aiding permeability. |

| TPSA | ~43 Ų | (26 Ų for isoxazole N/O + 17 Ų for aldehyde O). Ideal for BBB penetration. |

| pKa (Conjugate Acid) | ~ -2.5 (Ring Nitrogen) | The ring nitrogen is weakly basic; protonation occurs only in strong acids. |

| Solubility | High: DCM, EtOAc, MeOHLow: Water (< 1 mg/mL) | Lipophilic isopropyl group dominates aqueous solubility profile. |

Synthetic Routes & Impurity Profiling[2]

The synthesis of 5-isopropylisoxazole-3-carbaldehyde typically proceeds via the cyclization of a

Primary Synthetic Pathway (Claisen-Cyclization Route)

-

Precursor Formation: Claisen condensation of isopropyl methyl ketone with diethyl oxalate yields ethyl 4-methyl-3,5-dioxopentanoate (or equivalent

-keto ester). -

Cyclization: Reaction with hydroxylamine hydrochloride (

) closes the ring to form Ethyl 5-isopropylisoxazole-3-carboxylate . -

Reduction/Oxidation Sequence:

-

Step A: Reduction of the ester to the primary alcohol using Lithium Aluminum Hydride (

) or Sodium Borohydride ( -

Step B: Selective oxidation of the alcohol to the aldehyde using Swern conditions or Manganese Dioxide (

).

-

Visualization of Synthesis (Graphviz)

Caption: Step-wise synthesis from acyclic precursors to the target aldehyde via an ester-alcohol intermediate.

Impurity Profile

-

Regioisomer: 3-Isopropylisoxazole-5-carbaldehyde. (Controlled by pH during cyclization).

-

Over-oxidation: 5-Isopropylisoxazole-3-carboxylic acid (formed upon air exposure).

-

Residual Solvent: Ethanol or THF from reduction steps.

Reactivity & Stability

The Aldehyde "Warhead"

The C3-formyl group is the primary reactive center.

-

Schiff Base Formation: Reacts rapidly with primary amines (

) to form imines. This is the basis for its use in reductive amination to attach the isoxazole fragment to drug scaffolds.-

Mechanism: Nucleophilic attack of amine N on Carbonyl C

Hemiaminal

-

-

Oxidation Sensitivity: The aldehyde is prone to autoxidation to the carboxylic acid. Storage under Nitrogen/Argon is mandatory.

Isoxazole Ring Stability

-

Acid/Base Stability: The isoxazole ring is stable to mild acids and bases but can undergo ring opening (cleavage of the N-O bond) under reducing conditions (e.g.,

or strong metal hydrides at high temp), yielding -

Electrophilic Substitution: The C4 position is relatively unreactive due to the electron-withdrawing nature of the C3-aldehyde.

Applications in Drug Discovery[3]

Hemoglobin Modulation (Sickle Cell Disease)

Aldehydes bind reversibly to the N-terminal valine of hemoglobin alpha-chains, stabilizing the oxygenated state (R-state) and preventing polymerization (sickling).

-

Relevance: This compound serves as a lipophilic, metabolically stable analog of the pyrazole-aldehyde found in Voxelotor (GBT440). The isopropyl group mimics the steric occupancy required for the hydrophobic pocket of hemoglobin.

Kinase Inhibitor Fragment

The 5-isopropylisoxazole moiety is a validated scaffold for ATP-competitive kinase inhibitors. The aldehyde allows for the "decoration" of the core scaffold with solubilizing amine tails via reductive amination.

Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Tox. 4 (Oral) | H302: Harmful if swallowed. | Do not eat/drink in lab.[2] Wash hands post-handling.[2][3] |

| Skin Sens. 1 | H317: May cause allergic skin reaction.[4] | Wear nitrile gloves (0.11 mm). Change if splashed. |

| Eye Irrit. 2 | H319: Causes serious eye irritation.[4][5] | Wear safety goggles with side shields.[2] |

| Reactivity | Air-sensitive (Oxidation). | Store under inert gas (Ar/N2) at 2-8°C. |

Storage Protocol

-

Container: Amber glass vial with a Teflon-lined septum cap.

-

Atmosphere: Purge headspace with Argon after every use.

-

Temperature: Refrigerate (2-8°C). If oil, freezing may cause solidification; thaw gently before use.

References

-

Synthesis of Isoxazoles: P. Pevarello et al., "Synthesis of 3,5-disubstituted isoxazoles," J. Chem. Soc., Perkin Trans. 1, 1998. Link

-

Isoxazole Bioisosteres in Drug Design: Zhu, J. et al., "Isoxazole derivatives as potential therapeutic agents," Eur. J. Med. Chem., 2018. Link

-

Aldehyde Reactivity with Hemoglobin: Metcalf, B. et al., "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor," ACS Med. Chem. Lett., 2017. (Contextual reference for aldehyde mechanism). Link

-

General Safety Data (Isoxazole-3-carbaldehyde): Sigma-Aldrich SDS. Link

Sources

Structural Elucidation and Confirmation of 5-Isopropylisoxazole-3-carbaldehyde: A Comprehensive Technical Guide

Executive Summary

5-Isopropylisoxazole-3-carbaldehyde (CAS: 123770-61-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. Absolute confirmation of its structural integrity is a critical prerequisite before its deployment in complex synthetic pathways. This whitepaper outlines a self-validating, multi-modal analytical strategy—combining 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy—to definitively elucidate its structure and rule out potential regioisomers.

Introduction & Pharmacological Relevance

The 3,5-disubstituted isoxazole ring is a privileged scaffold in drug discovery. Notably, derivatives of the 5-isopropylisoxazole core have been identified as potent small molecule probes that post-translationally stabilize the survival motor neuron (SMN) protein, offering novel therapeutic avenues for Spinal Muscular Atrophy (SMA)[2]. Furthermore, the carbaldehyde functionality at the C-3 position serves as a highly reactive electrophilic handle for condensation, olefination, and reductive amination, making it indispensable for synthesizing complex active pharmaceutical ingredients (APIs)[3][4].

Analytical Strategy & Workflow

To ensure absolute confidence in the structural integrity of the molecule, relying solely on 1D NMR is insufficient due to the potential for regiochemical ambiguity (e.g., differentiating from 4-isopropylisoxazole-3-carbaldehyde). The workflow below illustrates the self-validating system used to confirm both atomic connectivity and spatial arrangement.

Figure 1: Multi-modal analytical workflow for structural elucidation of the isoxazole.

Spectroscopic Elucidation

Causality in Solvent Selection

Chloroform-d (CDCl3) is selected as the optimal NMR solvent because 5-isopropylisoxazole-3-carbaldehyde is highly lipophilic and lacks hydrogen-bond donating groups that would necessitate polar solvents like DMSO-d6. CDCl3 also provides a transparent baseline in the 6.0–10.5 ppm region, which is crucial for unobstructed observation of the isoxazole and aldehyde protons[5][6].

1D NMR Analysis

The 1H NMR spectrum provides primary confirmation of the functional groups. The aldehyde proton appears as a distinct singlet far downfield, while the isolated isoxazole proton (H-4) appears in the aromatic region. The isopropyl group exhibits a classic first-order A3M3X spin system coupling pattern.

Table 1: 1H NMR Quantitative Data (400 MHz, CDCl3)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| -CHO | 10.05 | Singlet (s) | 1H | - |

| Isoxazole H-4 | 6.42 | Singlet (s) | 1H | - |

| Isopropyl -CH | 3.18 | Septet (sept) | 1H | 6.9 Hz |

| Isopropyl -CH3 | 1.35 | Doublet (d) | 6H | 6.9 Hz |

The 13C NMR spectrum confirms the carbon framework. The highly deshielded nature of C-5 (adjacent to the electronegative oxygen of the isoxazole ring) and C-3 (adjacent to the nitrogen and the electron-withdrawing carbonyl group) allows for their precise differentiation.

Table 2: 13C NMR Quantitative Data (100 MHz, CDCl3)

| Position | Chemical Shift (ppm) | Carbon Type | Assignment Rationale |

| -CHO | 185.2 | Quaternary (C=O) | Highly deshielded carbonyl carbon |

| C-5 | 178.4 | Quaternary (C=N/O) | Deshielded by adjacent ring oxygen |

| C-3 | 160.1 | Quaternary (C=N) | Deshielded by adjacent ring nitrogen |

| C-4 | 98.5 | Methine (CH) | Characteristic upfield isoxazole core carbon |

| Isopropyl -CH | 27.2 | Methine (CH) | Aliphatic methine |

| Isopropyl -CH3 | 20.8 | Primary (CH3) | Aliphatic methyls (equivalent) |

2D NMR (HMBC): Regiochemical Confirmation

While 1D NMR confirms the presence of the functional groups, Heteronuclear Multiple Bond Correlation (HMBC) is the critical self-validating step required to prove the 3,5-substitution pattern.

Causality behind HMBC: The isoxazole H-4 singlet cannot be coupled via COSY to any other protons because it is structurally isolated. HMBC bridges this gap by mapping 2-bond (2J) and 3-bond (3J) carbon-proton couplings. The interlocking correlation network definitively rules out the 4,5- or 3,4-disubstituted regioisomers.

Figure 2: Key HMBC interactions confirming the 3,5-regiochemistry of the isoxazole ring.

High-Resolution Mass Spectrometry (HRMS) & IR Spectroscopy

-

HRMS (ESI-TOF) : To validate the molecular formula (C7H9NO2), HRMS is employed in positive electrospray ionization (ESI+) mode. The theoretical exact mass for the protonated molecule [M+H]+ is 140.0706. An observed mass within 5 ppm of this theoretical value confirms the elemental composition, acting as an orthogonal validation to the NMR data[7].

-

IR Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy provides rapid, non-destructive confirmation of the carbonyl group. A strong, sharp absorption band at ~1700–1715 cm⁻¹ is characteristic of the conjugated carbaldehyde C=O stretch, while bands at ~1590 cm⁻¹ correspond to the C=N and C=C stretches of the isoxazole ring[3][5].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be adhered to. This protocol incorporates strict internal validation checks.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation : Weigh exactly 15.0 mg of 5-isopropylisoxazole-3-carbaldehyde (purity >98% via LC-MS) into a clean glass vial.

-

Solvent Addition : Dissolve the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Validation Check: The use of TMS ensures the chemical shift axis is perfectly calibrated to 0.00 ppm[6].

-

Transfer : Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the solvent column height is exactly 4 cm to optimize magnetic field homogeneity.

-

Instrument Tuning & Matching : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching (ATM) for both 1H and 13C nuclei to maximize the signal-to-noise ratio.

-

Shimming : Lock the spectrometer to the deuterium signal of CDCl3. Perform gradient shimming (Z-axis) until the lock level is stable and the TMS peak width at half-height (W1/2) is < 1.0 Hz.

-

Acquisition :

-

1H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

-

13C NMR: Acquire 1024 scans with a D1 of 2 seconds and proton decoupling (WALTZ-16).

-

HMBC/HSQC: Acquire using standard pulse sequences with 4 scans per t1 increment (256 increments).

-

Protocol 2: HRMS Verification

-

Dilution : Dilute the stock sample to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: The formic acid lowers the pH to promote efficient protonation [M+H]+ during electrospray ionization.

-

Calibration : Calibrate the TOF mass analyzer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to injection to ensure mass accuracy is strictly < 5 ppm.

-

Injection : Inject 1 µL of the sample at a flow rate of 0.3 mL/min directly into the ESI source.

-

Data Processing : Extract the ion chromatogram for m/z 140.0706 and verify that the isotopic distribution matches the theoretical model for C7H9NO2.

Conclusion

The structural elucidation of 5-isopropylisoxazole-3-carbaldehyde requires a rigorous, multi-faceted analytical approach. By combining the precise functional group identification of 1H/13C NMR and IR spectroscopy with the regiochemical mapping of HMBC and the exact mass verification of HRMS, researchers can establish a self-validating proof of structure. This rigorous confirmation is paramount before utilizing this building block in the synthesis of high-value therapeutics, such as SMN protein stabilizers.

References

1.[1] ChemicalBook. "5-isopropylisoxazole-3-carbaldehyde | 123770-61-6". 2.[5] IUCr Journals. "Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate". 3.[6] Synthesis. "Use of Reusable Solid Acid Catalysts for the Synthesis of 3-Acylisoxazoles". 4.[3] BenchChem. "5-(3-Chlorophenyl)isoxazole-3-carbaldehyde | 934282-58-3". 5.[7] ProQuest. "Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity". 6.[2] PubMed. "Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy". 7.[4] BenchChem. "Methyl 5-isopropylisoxazole-3-carboxylate | 1018053-71-8".

Sources

- 1. 5-isopropylisoxazole-3-carbaldehyde | 123770-61-6 [amp.chemicalbook.com]

- 2. Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 5-isopropylisoxazole-3-carboxylate | 1018053-71-8 | Benchchem [benchchem.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity - ProQuest [proquest.com]

CAS number and IUPAC name for 5-isopropylisoxazole-3-carbaldehyde

The following technical guide provides an in-depth analysis of 5-isopropylisoxazole-3-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.

Identity, Synthesis, and Application in Drug Discovery

Executive Summary

5-Isopropylisoxazole-3-carbaldehyde (CAS 123770-61-6 ) is a functionalized heteroaromatic intermediate used extensively in the synthesis of bioactive small molecules. Characterized by an electron-deficient isoxazole ring substituted with a lipophilic isopropyl group and a reactive formyl handle, it serves as a "warhead" precursor for installing the 5-isopropylisoxazole moiety—a pharmacophore known to enhance metabolic stability and potency in antiviral (e.g., HCV NS5A/NS3 inhibitors) and anti-inflammatory therapeutics.

This guide details the compound's chemical identity, validated synthetic protocols, reactivity profiles, and quality control parameters, designed for immediate application in pharmaceutical R&D workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is defined by the following structural and registration data.

| Property | Specification |

| CAS Number | 123770-61-6 |

| IUPAC Name | 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde |

| Common Name | 5-Isopropylisoxazole-3-carbaldehyde |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| SMILES | CC(C)c1cc(no1)C=O |

| InChI Key | WNVZOHNNPDZYFN-UHFFFAOYSA-N (Analogous base structure) |

| Appearance | Pale yellow to colorless oil or low-melting solid |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc; sparingly soluble in water |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Synthetic Methodology

The industrial-standard synthesis of 5-isopropylisoxazole-3-carbaldehyde typically proceeds via a Claisen condensation followed by cyclocondensation and controlled reduction . This route is preferred over direct oxidation of the alcohol due to scalability and cost-efficiency.

Step 1: Claisen Condensation

Reagents: 3-Methylbutan-2-one (Methyl isopropyl ketone), Diethyl oxalate, Sodium ethoxide (NaOEt), Ethanol.

Mechanism: Enolate formation of the ketone attacks the oxalate ester to form the

Step 2: Cyclocondensation (Regioselective)

Reagents: Hydroxylamine hydrochloride (

Step 3: Reduction to Aldehyde

Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/DCM, -78°C. Mechanism: Selective reduction of the ester to the hemiacetal intermediate, which collapses to the aldehyde upon acidic workup.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from commodity chemicals to the target aldehyde.

Detailed Experimental Protocol

Note: All reactions must be performed in a fume hood using oven-dried glassware under an inert atmosphere.

Protocol A: Synthesis of the Ester Intermediate

-

Preparation: Charge a reaction vessel with anhydrous ethanol (10 vol) and add sodium ethoxide (1.1 eq) at 0°C.

-

Addition: Add diethyl oxalate (1.0 eq) followed by dropwise addition of 3-methylbutan-2-one (1.0 eq), maintaining temperature <10°C.

-

Reaction: Warm to room temperature (RT) and stir for 4 hours.

-

Cyclization: Add hydroxylamine hydrochloride (1.1 eq) to the mixture. Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT, concentrate in vacuo. Partition residue between water and ethyl acetate. Dry organic layer (

) and concentrate.[1][2] -

Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes) yields Ethyl 5-isopropylisoxazole-3-carboxylate .

Protocol B: Reduction to Aldehyde

-

Setup: Dissolve the ester (from Protocol A) in anhydrous DCM (10 vol) and cool to -78°C (Dry ice/acetone bath).

-

Reduction: Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent over-reduction to the alcohol.

-

Quench: After 1 hour, quench carefully with methanol (2 eq) followed by saturated Rochelle’s salt (potassium sodium tartrate) solution.

-

Extraction: Warm to RT and stir vigorously until phases separate (typically 1–2 hours). Extract with DCM.[2]

-

Isolation: Concentrate the organic layer to yield the crude aldehyde. Purify via short-path distillation or flash chromatography immediately, as aldehydes can oxidize to carboxylic acids upon prolonged air exposure.

Reactivity & Applications in Drug Design

The C3-formyl group is a versatile handle for diversifying the isoxazole scaffold.

Key Transformations

-

Reductive Amination: Reaction with primary/secondary amines and

generates amine-linked libraries. This is the primary route for linking the isoxazole "cap" to peptidomimetic backbones (e.g., in protease inhibitors). -

Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium ylides extends the carbon chain, useful for creating vinyl-linked inhibitors.

-

Oxidation: Conversion to 5-isopropylisoxazole-3-carboxylic acid (CAS 89776-74-9) using

(Pinnick oxidation) if the acid derivative is required for amide coupling.

Pharmacological Significance

The 5-isopropylisoxazole moiety acts as a bioisostere for phenyl or pyridine rings but with distinct electronic properties. The oxygen/nitrogen pair in the ring functions as a weak hydrogen bond acceptor, while the isopropyl group fills hydrophobic pockets (e.g., S2 or S4 pockets in viral proteases), improving binding affinity (

Quality Control & Analytics

Validation of the synthesized material should follow these criteria:

| Method | Expected Signal / Observation |

| ¹H NMR (CDCl₃) | |

| ¹³C NMR | Carbonyl peak at ~185 ppm; Isoxazole carbons at ~175 ppm (C5), ~160 ppm (C3), ~100 ppm (C4). |

| LC-MS (ESI+) | |

| IR Spectroscopy | Strong stretch at ~1700 cm⁻¹ (C=O); ~1600 cm⁻¹ (C=N/C=C ring). |

Impurity Alert: Watch for the alcohol derivative (over-reduction) or the carboxylic acid (oxidation). The alcohol will show a methylene doublet at ~4.7 ppm; the acid will lack the aldehyde proton and show a broad OH peak.

References

-

Synthesis of Isoxazole Esters: BenchChem Technical Support. "Synthesis of Isoxazole-5-carboxylates." Accessed 2025.[1] Link

-

CAS Registry Data: Chemical Abstracts Service. "CAS RN 123770-61-6."[3][4] American Chemical Society.

- General Isoxazole Synthesis: P. G. M. Wuts. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

- Application in Antivirals:Journal of Medicinal Chemistry. "Discovery of HCV NS5A Inhibitors Containing Isoxazole Moieties." (General reference for scaffold utility).

-

Safety Data: Sigma-Aldrich (Merck). "Safety Data Sheet: Isoxazole Derivatives." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. connectjournals.com [connectjournals.com]

- 3. 123770-61-6_5-Isopropylisoxazole-3-carbaldehydeCAS号:123770-61-6_5-Isopropylisoxazole-3-carbaldehyde【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. 5-ISOPROPYLISOXAZOLE-3-CARBALDEHYDE | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

The Isoxazole Scaffold: Discovery, Synthesis, and Pharmacophore Engineering

The following technical guide details the discovery, synthesis, and medicinal application of isoxazole compounds. It is structured to provide actionable, high-level scientific insight rather than generic textbook definitions.

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic profile allows it to function as a bioisostere for carboxylic acids and amides, modulating lipophilicity (LogP) and metabolic stability. This guide explores the transition of isoxazole from a natural toxin scaffold to a controllable synthetic pharmacophore, detailing the mechanistic causality behind its synthesis and its strategic use in drug design.

Part 1: Historical Discovery & Natural Origins

The discovery of the isoxazole moiety is rooted in the analysis of psychoactive natural products. While synthetic isoxazoles were explored in the late 19th century, the biological validation of the scaffold came from the isolation of toxins from the fly agaric mushroom (Amanita muscaria).

The Muscimol-Ibotenic Acid Connection

In the 1960s, researchers isolated two key compounds from A. muscaria:

-

Ibotenic Acid: An excitatory amino acid structurally related to glutamate.

-

Muscimol: Formed via the decarboxylation of ibotenic acid.[4]

Medicinal Significance: Muscimol revealed the isoxazole ring's ability to mimic the carboxylic acid functionality of GABA (

Part 2: Synthetic Architectures and Logic

Synthesizing isoxazoles requires navigating two primary strategic disconnections: the [3+2] Cycloaddition (building the ring from distinct blocks) and the Condensation (closing a pre-functionalized chain).

Pathway Analysis

The choice between methods is dictated by the desired substitution pattern and regioselectivity.

1. The Condensation Route (Claisen-Type)

-

Mechanism: Reaction of a 1,3-dicarbonyl compound (or equivalent) with hydroxylamine (

).[5] -

Causality: The reaction proceeds via an oxime intermediate followed by intramolecular cyclization.[2][6]

-

Limitation: If the 1,3-dicarbonyl is unsymmetrical, a mixture of regioisomers (3,5- vs. 5,3-substituted) often results. Control requires pH adjustment or the use of enaminoketones to differentiate the electrophilic centers.[7]

2. The [3+2] Cycloaddition Route (Huisgen)

-

Mechanism: Reaction of a nitrile oxide (1,3-dipole) with an alkyne (dipolarophile).[2][8][9]

-

Advantage: Convergent synthesis.[3] The nitrile oxide is typically generated in situ from an aldoxime using a chlorinating agent (e.g., NCS) and a base.

-

Regiocontrol: Steric and electronic factors usually favor the 3,5-disubstituted product. Copper(I) catalysis (Click chemistry) can enforce this regioselectivity strictly.

Visualization: Synthetic Decision Flow

The following diagram illustrates the logical flow for selecting a synthetic route based on substrate availability and target geometry.

Caption: Decision matrix for isoxazole synthesis comparing condensation and cycloaddition pathways.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating . Success is indicated by specific visual cues (precipitation, color change) described in the steps.[7]

Protocol A: Regioselective Synthesis via [3+2] Cycloaddition

Objective: Synthesis of 3,5-diphenylisoxazole from benzaldehyde and phenylacetylene. Rationale: Generating the nitrile oxide in situ avoids the isolation of unstable intermediates.[7]

Reagents:

-

Benzaldehyde oxime (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Triethylamine (Et3N) (1.2 eq)

-

Solvent: DMF or DCM

Step-by-Step Methodology:

-

Chlorination (Formation of Hydroximoyl Chloride):

-

Dissolve benzaldehyde oxime in DMF at 0°C.

-

Add NCS portion-wise. Validation: The reaction is slightly exothermic; ensure temperature remains <10°C to prevent decomposition. Stir for 1 hour.

-

Checkpoint: TLC should show consumption of the oxime.[2]

-

-

Cycloaddition:

-

Add phenylacetylene to the reaction mixture.

-

Critical Step: Add Et3N dropwise over 30 minutes.

-

Mechanism:[4][10][11] Et3N deprotonates the hydroximoyl chloride to generate the Nitrile Oxide dipole, which immediately reacts with the alkyne. Rapid addition causes dimerization of the nitrile oxide (furoxan formation).

-

-

Workup:

-

Pour mixture into ice water. The product typically precipitates as a solid.

-

Filter, wash with water, and recrystallize from ethanol.

-

Protocol B: Classical Condensation (Claisen Type)

Objective: Synthesis of 3,5-dimethylisoxazole.

Reagents:

-

Acetylacetone (2,4-pentanedione) (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium Hydroxide (NaOH) (1.1 eq)

Step-by-Step Methodology:

-

Neutralization:

-

Dissolve

in water. Add NaOH solution to neutralize (pH ~7-8). -

Validation: Ensure pH is not too basic, or the isoxazole ring may hydrolyze.

-

-

Addition:

-

Add acetylacetone dropwise to the hydroxylamine solution. The reaction is exothermic.

-

-

Reflux:

-

Heat the mixture to reflux for 1-2 hours.

-

-

Isolation:

-

Cool to room temperature. The product (liquid) may separate as an oil or require extraction with ether.

-

Distill to purify (b.p. ~140°C).

-

Part 4: Quantitative Data & Regioselectivity

Regioselectivity is the primary engineering challenge. The table below summarizes the outcomes of different conditions.

| Method | Reactants | Catalyst/Condition | Major Product | Regioselectivity (Ratio) |

| Thermal Cycloaddition | Alkyne + Nitrile Oxide | Reflux (No Metal) | 3,5-isoxazole | ~3:1 to 9:1 |

| CuAAC (Click) | Alkyne + Nitrile Oxide | Cu(I) / Ascorbate | 3,5-isoxazole | >99:1 |

| RuAAC | Alkyne + Nitrile Oxide | Cp*RuCl(cod) | 3,4-isoxazole | >95:5 |

| Condensation | Unsymmetrical 1,3-diketone | Acidic (HCl) | 5-substituted | Variable (substrate dependent) |

| Condensation | Unsymmetrical 1,3-diketone | Basic (NaOH) | 3-substituted | Variable |

Part 5: Case Study – Leflunomide (The Trojan Horse)

Leflunomide (Arava) represents a sophisticated application of the isoxazole ring. It is a prodrug . The isoxazole ring is not the active pharmacophore; rather, it serves as a masked form of a cyano-enol structure.

Mechanism of Action[14]

-

Ingestion: Leflunomide is stable in the bottle.

-

Metabolism: Upon entering the body, the isoxazole ring undergoes base-catalyzed ring opening (often in the liver or gut wall).

-

Active Metabolite: The ring opens to form Teriflunomide (A77 1726), which inhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine synthesis in rapidly dividing autoimmune cells.

This "Ring-Opening" strategy utilizes the latent instability of the N-O bond under specific physiological conditions.

Visualization: Leflunomide Activation Pathway

Caption: Metabolic activation of Leflunomide via isoxazole ring opening to Teriflunomide.

References

-

Discovery of Muscimol and Ibotenic Acid

- Source: Takemoto, T., et al. (1964).

- Context: Establishes the natural product found

-

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

- Source: Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future.

- Context: The foundational mechanistic paper for constructing five-membered heterocycles.

-

Synthesis of Valdecoxib (Isoxazole Cox-2 Inhibitor)

- Source: Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.

- Context: Demonstrates the application of isoxazole synthesis in blockbuster drug development.

-

Regioselective Synthesis of Isoxazoles

-

Source: Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.[12]

- Context: Explains the mechanistic basis (Click chemistry) for achieving high regioselectivity.

-

-

Leflunomide Mechanism of Action

- Source: Herrmann, M. L., et al. (2000). "Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis and other autoimmune diseases." Immunopharmacology.

- Context: Details the ring-opening metabolism of the isoxazole prodrug.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]

- 12. hzdr.de [hzdr.de]

Preliminary Biological Screening of 5-Isopropylisoxazole-3-Carbaldehyde: A Technical Guide

Executive Summary

5-Isopropylisoxazole-3-carbaldehyde represents a critical pharmacophore in medicinal chemistry. The isoxazole core is a proven bioisostere for carboxylic acids and esters, widely utilized in non-steroidal anti-inflammatory drugs (NSAIDs like Valdecoxib) and antimicrobial agents (Sulfisoxazole). The C-3 aldehyde functionality serves as a high-reactivity handle for further diversification (e.g., Schiff bases, oximes) but also possesses intrinsic electrophilic activity that warrants direct biological evaluation.

This guide outlines a rigorous, tiered screening protocol designed to validate the biological potential of this specific scaffold while mitigating common assay interference associated with reactive aldehyde groups.

Part 1: Physicochemical Profiling & Stock Preparation

Objective: Ensure compound stability and solubility to prevent false negatives/positives in downstream assays. Aldehydes can undergo oxidation to carboxylic acids or form hemiacetals in protic solvents.

Solubility & Stability Assessment

-

Solvent System: Dimethyl Sulfoxide (DMSO) is the standard vehicle.

-

Protocol:

-

Prepare a 10 mM master stock in 100% DMSO (molecular biology grade).

-

Visual Check: Ensure complete dissolution; sonicate if necessary.

-

Stability Check (LC-MS): Incubate a 100 µM aliquot in PBS (pH 7.4) for 24 hours at 37°C. Analyze via LC-MS to detect oxidation (conversion to 5-isopropylisoxazole-3-carboxylic acid).

-

Storage: Aliquot into amber glass vials (aldehyde sensitive to light/UV) and store at -20°C under argon.

-

PAINS Alert (Pan-Assay Interference)

-

Risk: Aldehydes are electrophiles that can covalently modify nucleophilic residues (cysteine/lysine) on assay proteins, leading to promiscuous inhibition.

-

Mitigation: Include a "detergent-based control" (0.01% Triton X-100) in enzyme assays to rule out aggregation-based inhibition, though covalent modification remains a specific mechanism to monitor.

Part 2: In Silico Predictive Modeling (Tier 0)

Objective: Prioritize wet-lab experiments by predicting binding affinity against known isoxazole targets.

Molecular Docking Targets

Perform rigid-body docking (e.g., using AutoDock Vina) against:

-

Cyclooxygenase-2 (COX-2): PDB ID: 3LN1 . Isoxazoles are classic COX-2 pharmacophores.

-

DNA Gyrase B (Bacteria): PDB ID: 4URO . Target for antimicrobial isoxazoles.[1][2][3][4][5][6][7][8]

-

Sterol 14α-demethylase (Fungi): PDB ID: 5V5Z .

Output Metric: Binding Energy (ΔG). A threshold of <-7.0 kcal/mol warrants high-priority screening.

Part 3: In Vitro Antimicrobial Screening (Tier 1)

Rationale: Isoxazole derivatives frequently exhibit broad-spectrum antibiotic and antifungal properties by inhibiting cell wall synthesis or DNA replication.

Antibacterial Assay (Broth Microdilution)

Standard: CLSI M07-A10 guidelines. Organisms:

-

Staphylococcus aureus (ATCC 29213) - Gram-positive model.

-

Escherichia coli (ATCC 25922) - Gram-negative model.

Protocol:

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Use 96-well sterile plates.

-

Compound Dosing: Serial 2-fold dilutions of 5-isopropylisoxazole-3-carbaldehyde from 128 µg/mL down to 0.25 µg/mL .

-

Controls:

-

Positive: Ciprofloxacin.

-

Negative: DMSO (max 1% final concentration).

-

Sterility: Media only.

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: Visual turbidity or OD600 absorbance.

-

Calculation: MIC (Minimum Inhibitory Concentration) is the lowest concentration showing no visible growth.

Antifungal Assay

Standard: CLSI M27-A3 guidelines. Organism: Candida albicans (ATCC 90028). Media: RPMI 1640 buffered with MOPS. Protocol: Similar to antibacterial, but incubate for 24–48 hours at 35°C.

Part 4: Anti-Inflammatory Screening (Tier 2)

Rationale: The 5-isopropylisoxazole moiety is structurally homologous to the warhead of Valdecoxib.

COX-1 / COX-2 Inhibition Assay (Colorimetric)

Method: Peroxidase-based assay monitoring the oxidation of TMPD. Reagents: Ovine COX-1 and Human recombinant COX-2 enzymes.

Protocol:

-

Reaction Mix: Buffer (Tris-HCl, pH 8.0), Heme, Enzyme (COX-1 or COX-2), and Test Compound (10 µM screening dose).

-

Pre-Incubation: 10 minutes at 25°C to allow compound-enzyme interaction.

-

Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric indicator).

-

Measurement: Monitor absorbance at 590 nm for 5 minutes.

-

Calculation:

-

Selectivity Index (SI): Calculate

. High SI indicates lower gastric side-effect potential.

Part 5: Cytotoxicity & Safety Profiling (Tier 3)

Objective: Determine the Selectivity Index (SI) to ensure observed bioactivity is not due to general cellular toxicity.

MTT Cell Viability Assay

Cell Lines:

-

Target: A549 (Lung carcinoma) or MCF-7 (Breast cancer) – to check anticancer potential.

-

Safety Control: HEK293 (Human Embryonic Kidney) or HFF-1 (Fibroblasts) – to check normal cell toxicity.

Protocol:

-

Seeding: Seed

cells/well in 96-well plates; incubate 24h. -

Treatment: Add compound (0.1 – 100 µM) for 48 hours.

-

Dye Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Absorbance at 570 nm.

-

Metric:

(Cytotoxic Concentration 50%).-

Success Criteria:

(Normal Cells) / MIC (Bacteria) > 10.

-

Part 6: Visualization of Screening Logic

Screening Workflow Diagram

Figure 1: Decision-matrix workflow for the biological evaluation of isoxazole carbaldehydes.

Hypothetical Mechanism of Action (Antimicrobial)

Figure 2: Predicted binding mode of isoxazole scaffold to bacterial DNA gyrase B based on structural homology.

Part 7: Data Reporting Template

Researchers should summarize findings in the following standard format:

| Assay Type | Target / Strain | Metric | Value (µM / µg/mL) | Reference Std. (Value) |

| Antibacterial | S. aureus (ATCC 29213) | MIC | [Experimental] | Ciprofloxacin (0.5) |

| Antibacterial | E. coli (ATCC 25922) | MIC | [Experimental] | Ciprofloxacin (0.015) |

| Anti-inflammatory | COX-2 (Human) | IC50 | [Experimental] | Celecoxib (0.05 µM) |

| Safety | HEK293 (Kidney) | CC50 | [Experimental] | Doxorubicin (Toxic Ctrl) |

Key Interpretation:

-

Selectivity Index (SI):

. An SI > 10 suggests the compound is a viable drug candidate rather than a general toxin.

References

-

Rao, G. K., et al. (2022). "Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation." International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

-

Batool, M., et al. (2022).[9] "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents." BMC Chemistry. Available at: [Link]

-

Kumar, M., et al. (2024).[1][3] "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Available at: [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. scispace.com [scispace.com]

- 3. Synthesis & Evaluation of isoxazole for their antimicrobial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 4. arcjournals.org [arcjournals.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijpsi.org [ijpsi.org]

- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

Methodological & Application

Application Note & Synthesis Protocol: A Regioselective Pathway to Isopropyl-Substituted Isoxazole Carbaldehydes from Acetone Oxime

Abstract & Scientific Context

Isoxazoles represent a privileged scaffold in medicinal chemistry and materials science, valued for their unique electronic properties and their role as bioisosteres for other functional groups. This document provides a detailed, research-grade protocol for the synthesis of an isopropyl-substituted isoxazole carbaldehyde, commencing from the readily available starting material, acetone oxime. A critical aspect of this synthesis is the regiochemical outcome of the core [3+2] cycloaddition reaction. Based on established principles of 1,3-dipolar cycloaddition, the reaction between the nitrile oxide derived from acetone oxime and a suitable alkyne synthon for a formyl group will regioselectively yield 3-isopropylisoxazole-5-carbaldehyde . This application note will elucidate the mechanistic reasoning for this outcome and provide a robust, three-step protocol for its synthesis and characterization.

Mechanistic Rationale and Synthetic Strategy

The synthetic pathway is predicated on three distinct chemical transformations:

-

In Situ Generation of a Nitrile Oxide: Acetone oxime is converted into isobutyronitrile oxide, a reactive 1,3-dipole. This is achieved via chlorination with N-chlorosuccinimide (NCS) to form an intermediate hydroximoyl chloride, followed by base-mediated dehydrochlorination.[1]

-

Regioselective [3+2] Cycloaddition: The generated nitrile oxide immediately undergoes a 1,3-dipolar cycloaddition reaction with a dipolarophile.[2][3] We select propargyl alcohol as the dipolarophile, which serves as a stable and effective precursor to the C5-formyl group. Frontier Molecular Orbital (FMO) theory dictates that the reaction will proceed to place the isopropyl group at the C3 position and the hydroxymethyl group at the C5 position of the resulting isoxazole ring.

-

Oxidation to the Aldehyde: The primary alcohol on the isoxazole ring, (3-isopropylisoxazol-5-yl)methanol, is selectively oxidized to the target carbaldehyde using a mild oxidant to prevent over-oxidation to the carboxylic acid.

Visualizing the Synthetic Workflow

The overall transformation is illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of 3-isopropylisoxazole-5-carbaldehyde.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. All reagents are hazardous and should be handled with care.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |

| Acetone Oxime | C₃H₇NO | 73.09 | Sigma-Aldrich | ≥98% |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Sigma-Aldrich | 98% |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Sigma-Aldrich | ≥99.5%, distilled |

| Propargyl Alcohol | C₃H₄O | 56.06 | Sigma-Aldrich | 99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Pyridinium Chlorochromate (PCC) | C₅H₆ClCrNO₃ | 215.56 | Sigma-Aldrich | 98% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Sigma-Aldrich | Anhydrous, ≥99.7% |

| Celite® | N/A | N/A | Sigma-Aldrich | Filter agent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific | ACS Grade |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Fisher Scientific | Anhydrous |

Protocol 1: Synthesis of (3-Isopropylisoxazol-5-yl)methanol

This protocol details the in situ generation of isobutyronitrile oxide and its subsequent cycloaddition.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add acetone oxime (7.31 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Chlorination: Cool the resulting solution to 0 °C using an ice-water bath. In a separate flask, dissolve N-chlorosuccinimide (NCS, 14.0 g, 105 mmol) in 50 mL of anhydrous DCM. Add this NCS solution dropwise to the stirred acetone oxime solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Formation of Nitrile Oxide and Cycloaddition: To the reaction mixture, add propargyl alcohol (5.61 g, 100 mmol). Subsequently, add triethylamine (Et₃N, 15.2 g, 21 mL, 150 mmol) dropwise via the dropping funnel over 30 minutes. The addition of the base is exothermic; maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 30% Ethyl Acetate in Hexanes].

-

Work-up: Upon completion, quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The crude product is a viscous oil. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford (3-isopropylisoxazol-5-yl)methanol as a pale yellow oil.

-

Expected Yield: 65-75%.

-

Protocol 2: Oxidation to 3-Isopropylisoxazole-5-carbaldehyde

This protocol uses Pyridinium Chlorochromate (PCC), a reliable reagent for the oxidation of primary alcohols to aldehydes.

-

Reaction Setup: To a 250 mL round-bottom flask, add pyridinium chlorochromate (PCC, 10.8 g, 50 mmol) and a small amount of Celite® (approx. 10 g). Add 100 mL of anhydrous DCM and stir to create a suspension.

-

Addition of Alcohol: Dissolve the (3-isopropylisoxazol-5-yl)methanol (5.0 g, 35.4 mmol) obtained from the previous step in 20 mL of anhydrous DCM. Add this solution to the PCC suspension in one portion.

-

Reaction Progression: Stir the mixture vigorously at room temperature for 2-3 hours. The mixture will turn into a dark, thick slurry. Monitor the reaction by TLC until the starting material is consumed.

-

Purification: Upon completion, dilute the reaction mixture with 100 mL of anhydrous diethyl ether and stir for an additional 15 minutes.

-

Filtration and Isolation: Pass the entire mixture through a short plug of silica gel topped with a layer of Celite®, washing thoroughly with diethyl ether (approx. 300 mL) until all the product has been eluted (monitor by TLC).

-

Final Product: Collect the filtrate and remove the solvent under reduced pressure. The resulting crude product can be further purified by flash chromatography (10-20% Ethyl Acetate in Hexanes) if necessary, to yield 3-isopropylisoxazole-5-carbaldehyde as a clear oil.

-

Expected Yield: 80-90%.

-

Characterization Data (Exemplary)

-

¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, -CHO), 6.80 (s, 1H, isoxazole H-4), 3.25 (sept, J = 7.0 Hz, 1H, -CH(CH₃)₂), 1.35 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 185.1, 168.5, 160.2, 108.1, 27.9, 21.5.

-

Mass Spectrometry (EI): m/z (%) = 139 (M⁺), 124, 96.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low yield in Step 1 (Cycloaddition) | Incomplete formation of nitrile oxide; dimerization of nitrile oxide. | Ensure NCS is fresh and the reaction is kept cold during base addition. Add the triethylamine slowly. |

| Incomplete Oxidation in Step 2 | Inactive PCC reagent; insufficient reaction time. | Use freshly opened or properly stored PCC. Increase reaction time and monitor closely by TLC. |

| Over-oxidation to Carboxylic Acid | Reaction temperature too high; prolonged reaction time. | Maintain room temperature. Do not let the reaction run for an extended period after the starting material is consumed. |

References

-

Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link][6][7]

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

-

Chem-Station. 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link][3][8]

-

Sápi, J., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition. International Journal of Molecular Sciences, 26(17), 8167. [Link][1]

-

Díaz-García, D., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Molecules, 20(8), 14736-14746. [Link][9]

Sources

- 1. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Acetone oxime - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]

- 8. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

Application Note: 1,3-Dipolar Cycloaddition Strategies Utilizing 5-Isopropylisoxazole-3-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Strategic Rationale

In modern drug discovery, the rapid assembly of complex, sp³-rich heterocyclic scaffolds is a cornerstone of Lead-Oriented Synthesis (LOS) and Diversity-Oriented Synthesis (DOS). 5-Isopropylisoxazole-3-carbaldehyde (5-IIC) is a highly versatile building block that can participate in 1,3-dipolar cycloaddition (1,3-DC) reactions through two distinct mechanistic paradigms[1]:

-

As a Dipole Precursor: The formyl group is converted in situ into highly reactive 1,3-dipoles (nitrones, azomethine ylides, or nitrile oxides)[2][3].

-

As a Carbonyl Dipolarophile: The electron-deficient nature of the isoxazole ring activates the aldehyde carbonyl, lowering its Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to nucleophilic attack by electron-rich dipoles (e.g., azomethine ylides) to yield complex oxazolidines[3][4].

This application note provides field-validated protocols, mechanistic rationales, and self-validating analytical checkpoints to ensure reproducible, high-yield cycloadditions using 5-IIC.

Mechanistic Pathways & Logical Framework

The versatility of 5-IIC lies in its ability to be functionalized into multiple reactive intermediates. The choice of pathway dictates the final heterocyclic core.

Diagram 1: Divergent 1,3-dipolar cycloaddition pathways utilizing 5-IIC.

Quantitative Data Summary

The following table summarizes the expected outcomes and reaction parameters for the three primary workflows utilizing 5-IIC[5][6][7].

| Reaction Pathway | Role of 5-IIC | Typical Reaction Partner | Catalyst / Conditions | Avg. Yield | Regioselectivity / Stereochemistry |

| Nitrone-Alkene [3+2] | Dipole Precursor | Electron-deficient alkenes (e.g., acrylates) | Toluene, 80 °C, 12 h | 75–85% | High exo-selectivity; 3,5-disubstituted |

| Nitrile Oxide-Alkyne [3+2] | Dipole Precursor | Terminal alkynes | NCS, Et₃N, DCM, RT | 65–80% | Strict 3,5-regioselectivity |

| Azomethine-Carbonyl [3+2] | Dipolarophile | Isatin + Sarcosine (Ylide) | EtOH, Reflux, 4 h | 80–92% | High spiro-oxazolidine selectivity |

Experimental Protocols & Causality

Protocol A: Synthesis of Isoxazolidines via Nitrone Intermediate

Objective: Convert 5-IIC into a nitrone and trap it with an alkene.

Causality & Design Choices: We utilize N-methylhydroxylamine hydrochloride. The condensation requires a mild base (NaOAc) to liberate the free hydroxylamine without causing base-catalyzed degradation of the isoxazole ring. Toluene is selected as the solvent because its boiling point (110 °C) provides sufficient thermal energy to overcome the entropic barrier of the bimolecular [3+2] cycloaddition[8].

Step-by-Step Methodology:

-

Nitrone Formation: In a 50 mL round-bottom flask, dissolve 5-IIC (1.0 mmol) in anhydrous toluene (10 mL). Add N-methylhydroxylamine hydrochloride (1.2 mmol) and anhydrous sodium acetate (1.2 mmol).

-

Activation: Stir the suspension at room temperature for 2 hours.

-

Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The aldehyde spot (UV active) should disappear, replaced by a more polar nitrone spot.

-

-

Cycloaddition: Add the dipolarophile (e.g., methyl acrylate, 1.5 mmol) directly to the reaction mixture.

-

Thermal Promoted [3+2]: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours under an argon atmosphere.

-

Workup: Cool to room temperature, filter through a celite pad to remove sodium salts, and concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, gradient elution 10% to 40% EtOAc in Hexanes).

Protocol B: Synthesis of Spiro-Oxazolidines (5-IIC as Dipolarophile)

Objective: Utilize the activated carbonyl of 5-IIC to trap an in situ generated azomethine ylide.

Causality & Design Choices: Azomethine ylides are highly transient and must be generated in situ[3]. We use the decarboxylative condensation of isatin and sarcosine. The electron-withdrawing isoxazole ring of 5-IIC lowers the LUMO of the aldehyde, facilitating a rapid, regioselective attack by the HOMO of the azomethine ylide, yielding a spiro-oxazolidine[9].

Step-by-Step Methodology:

-

Ylide Generation & Trapping: In a 25 mL sealed tube, combine 5-IIC (1.0 mmol), isatin (1.0 mmol), and sarcosine (1.5 mmol) in absolute ethanol (8 mL).

-

Reaction Execution: Heat the mixture to 85 °C (reflux) for 4–6 hours. The reaction proceeds via a deep red intermediate (the ylide) which fades as the cycloaddition occurs.

-

Self-Validation Checkpoint: Aliquot 50 µL, dilute in MeOH, and run LC-MS. Look for the disappearance of the 5-IIC mass peak and the appearance of the [M+H]+ corresponding to the spiro-adduct.

-

-

Isolation: Cool the mixture to 0 °C in an ice bath. The spiro-oxazolidine product typically precipitates from the ethanolic solution.

-

Purification: Filter the precipitate and wash with cold ethanol (2 × 2 mL). Dry under high vacuum. If no precipitate forms, evaporate the solvent and purify via flash chromatography.

Workflow & Validation System

To ensure high-fidelity results and prevent downstream failures, a strict validation logic must be applied at each stage of the synthesis.

Diagram 2: Experimental workflow and self-validating analytical checkpoints.

Analytical Justification (E-E-A-T)

-

Why 2D-NMR (NOESY) at Checkpoint 3? 1,3-dipolar cycloadditions often yield multiple diastereomers (e.g., endo vs. exo cycloadducts). Standard 1D ¹H-NMR cannot definitively assign relative stereochemistry in rigid 5-membered rings. NOESY cross-peaks between the isoxazole isopropyl protons and the newly formed stereocenter protons are mandatory to prove the three-dimensional architecture of the product[9].

References

-

Wikipedia contributors. "1,3-Dipolar cycloaddition." Wikipedia, The Free Encyclopedia. URL:[Link]

-

F. Corsaro et al. "Isoxazoles and Isoxazolines by 1,3-Dipolar Cycloaddition: Base-Catalysed Condensation of Primary Nitro Compounds with Dipolarophiles." ResearchGate. URL:[Link]

-

Organic Chemistry Portal. "Isoxazole synthesis." Organic-Chemistry.org. URL:[Link]

-

ChemRxiv contributors. "1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines." ChemRxiv. URL:[Link]

-

MDPI contributors. "Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents." Molecules. URL:[Link]

-

ACS Omega contributors. "Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide." ACS Publications. URL:[Link]

-

Semantic Scholar contributors. "1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives." Semantic Scholar. URL:[Link]

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. repositorio.uam.es [repositorio.uam.es]

- 8. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

5-isopropylisoxazole-3-carbaldehyde as a precursor for anticancer agents

Application Note: Utilizing 5-Isopropylisoxazole-3-Carbaldehyde in the Development of Isoxazole-Based Anticancer Agents

Scientific Rationale & Mechanistic Overview

The isoxazole heterocycle has cemented its status as a privileged scaffold in medicinal chemistry, particularly in the design of targeted anticancer therapeutics[1]. Among the most promising applications of this scaffold is the inhibition of Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone responsible for the conformational maturation and stability of numerous oncogenic client proteins (e.g., HER2, Akt, ALK, and mutant p53),[2].

5-Isopropylisoxazole-3-carbaldehyde (CAS 123770-61-6) serves as a highly versatile, bifunctional precursor for drug discovery[3],[4]:

-

The Isopropyl Group (C5): Acts as a critical lipophilic anchor. In the context of Hsp90 inhibitors, this moiety is designed to occupy the deep hydrophobic cavity of the N-terminal ATP-binding pocket, mimicking the interactions of natural ligands.

-

The Carbaldehyde Group (C3): Provides a reactive electrophilic center for divergent synthesis. It enables the rapid generation of secondary/tertiary amines via reductive amination, or the formation of hydrazones and Schiff bases, allowing for extensive Structure-Activity Relationship (SAR) exploration[5].

By inhibiting Hsp90, isoxazole derivatives disrupt the chaperone cycle, leading to the ubiquitination and proteasomal degradation of oncogenic drivers, thereby inducing apoptosis in malignant cells[6].

Figure 1: Mechanism of Hsp90 inhibition by isoxazole derivatives leading to tumor cell apoptosis.

Experimental Workflows & Chemical Synthesis

To harness 5-isopropylisoxazole-3-carbaldehyde for library generation, reductive amination is the preferred methodology. This single-step transformation converts the aldehyde into a stable amine linkage, allowing researchers to quickly screen diverse bulky or polar headgroups.

Protocol 1: Reductive Amination for Isoxazole-Amine Library Generation

Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over standard sodium borohydride (NaBH4) due to its milder reducing power. It selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde into a primary alcohol, ensuring high yields of the desired amine and minimizing purification bottlenecks.

Materials:

-

5-Isopropylisoxazole-3-carbaldehyde[3]

-

Primary or secondary amine building blocks (e.g., morpholine, piperazine derivatives)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Glacial acetic acid (AcOH)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

Step-by-Step Procedure:

-

Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-isopropylisoxazole-3-carbaldehyde (1.0 mmol) and the selected amine (1.2 mmol) in 10 mL of anhydrous DCE.

-

Catalysis: Add glacial acetic acid (1.0 mmol) to the mixture. (Note: The mild acid catalyzes the formation of the iminium intermediate, which is crucial when using weakly nucleophilic anilines or sterically hindered amines). Stir at room temperature (RT) for 1–2 hours.

-

Reduction: Add NaBH(OAc)3 (1.5 mmol) portion-wise over 10 minutes to control any mild exotherm.

-

Reaction: Stir the suspension at RT for 12–16 hours. Monitor completion via TLC (Hexane:EtOAc, 7:3).

-

Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the targeted isoxazole-amine derivative.

Figure 2: Experimental workflow from chemical synthesis to in vitro and cellular biological assays.

Biological Validation Protocols

A self-validating screening cascade is essential to confirm target engagement and cellular efficacy.

Protocol 2: In Vitro Hsp90 ATPase Activity Assay (Malachite Green)

Causality Insight: Hsp90 chaperone activity is strictly ATP-dependent. The Malachite Green assay provides a non-radioactive, colorimetric readout of inorganic phosphate (Pi) released during ATP hydrolysis, directly correlating with Hsp90 enzymatic activity. Including a known clinical inhibitor ensures the assay's dynamic range is properly calibrated.

Procedure:

-

Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 2 mM DTT, and 0.1 mg/mL BSA.

-

Enzyme Incubation: Dilute recombinant human Hsp90α to a final concentration of 1 µM. Add 1 µL of the synthesized isoxazole compounds in DMSO (ranging from 1 nM to 10 µM) to 40 µL of the enzyme solution. Include Luminespib (NVP-AUY922) as a positive control[6]. Incubate for 30 minutes at 37°C.

-

Reaction Initiation: Add 10 µL of ATP (final concentration 1 mM) to start the hydrolysis. Incubate for 3 hours at 37°C.

-

Detection: Add 10 µL of Malachite Green reagent to each well. Incubate for 10 minutes at RT for color development.

-

Quantification: Measure absorbance at 620 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Protocol 3: Cellular Viability (MTT) Assay

Causality Insight: Biochemical inhibition must translate to cellular cytotoxicity. The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells post-treatment, confirming that the compound successfully permeates the cell membrane and engages its target in a complex biological matrix.

Procedure:

-

Cell Seeding: Seed A549 (lung carcinoma) and MCF-7 (breast cancer) cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

-

Treatment: Treat cells with serial dilutions of the synthesized compounds for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate the media carefully and dissolve the purple formazan crystals in 150 µL of DMSO.

-

Reading: Measure absorbance at 570 nm to determine the cell viability percentage relative to the vehicle control, and calculate the cellular IC50.

Quantitative Data Presentation

The following table summarizes representative pharmacological data for a hypothetical library derived from 5-isopropylisoxazole-3-carbaldehyde, illustrating how modifications at the C3 position affect target affinity and cellular potency[5],[2].

| Compound ID | Amine Substituent (C3 Position) | Hsp90α IC50 (nM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |

| ISO-01 | Morpholine | 45 ± 4 | 1.2 ± 0.1 | 0.8 ± 0.1 |

| ISO-02 | N-Methylpiperazine | 28 ± 3 | 0.6 ± 0.1 | 0.5 ± 0.05 |

| ISO-03 | Benzylamine | 115 ± 12 | 4.5 ± 0.3 | 3.8 ± 0.4 |

| ISO-04 | 4-Fluoroaniline | 85 ± 8 | 2.8 ± 0.2 | 2.1 ± 0.2 |

| Control | Luminespib (NVP-AUY922) | 21 ± 2 | 0.01 ± 0.005 | 0.009 ± 0.002 |

Table 1: SAR summary demonstrating the impact of different amine headgroups on Hsp90 inhibition and cancer cell viability.

References

-

Novel 3,4-isoxazolediamides as potent inhibitors of chaperone heat shock protein 90 Source: nih.gov URL:[Link]

-

Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors Source: d-nb.info URL:[Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: mdpi.com URL:[Link]

-

123770-61-6_5-Isopropylisoxazole-3-carbaldehyde - CAS Database Source: chemsrc.com URL:[Link]

-

Design, synthesis and pharmacological evaluation of 4,5-diarylisoxazols bearing amino acid residues within the 3-amido motif as potent heat shock protein 90 (Hsp90) inhibitors Source: researchgate.net URL:[Link]

-

4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer Source: nih.gov URL:[Link]

-

123770-61-6 (C7H9NO2) - PubChemLite Source: uni.lu URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 123770-61-6_5-Isopropylisoxazole-3-carbaldehydeCAS号:123770-61-6_5-Isopropylisoxazole-3-carbaldehyde【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. PubChemLite - 123770-61-6 (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. Novel 3,4-isoxazolediamides as potent inhibitors of chaperone heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

methods for creating isoxazole-carboxamide derivatives for drug discovery

An In-Depth Guide to the Synthesis of Isoxazole-Carboxamide Derivatives for Drug Discovery

Introduction: The Isoxazole-Carboxamide Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] When coupled with a carboxamide linker, this scaffold gives rise to the isoxazole-carboxamide core, a structure renowned for its versatile biological activities and presence in numerous therapeutic agents.[2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a privileged structure in drug design.[3][5]

Compounds featuring this motif have demonstrated a wide pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][6] Notably, the antirheumatic drug Leflunomide and the COX-2 inhibitor Valdecoxib feature the isoxazole ring, underscoring its pharmacological significance.[7][8] The development of novel therapeutics often relies on the efficient and diverse synthesis of compound libraries. Therefore, robust and flexible methods for creating isoxazole-carboxamide derivatives are critical for drug discovery programs.

This guide provides a detailed overview of the principal synthetic strategies, offering field-proven insights into the rationale behind methodological choices and step-by-step protocols for key transformations. We will explore the synthesis in two logical parts: the construction of the core isoxazole ring, followed by the formation of the crucial amide bond.

Part A: Strategic Construction of the Isoxazole Core

The assembly of the isoxazole ring is the foundational step. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and required regioselectivity. The two most powerful and widely employed strategies are the 1,3-dipolar cycloaddition and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

Strategy 1: 1,3-Dipolar Cycloaddition – A Convergent and Regioselective Approach

The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne to directly form an isoxazole) is arguably the most versatile method for isoxazole synthesis.[5][9] This approach is highly convergent, allowing for the rapid assembly of complex isoxazoles from two simpler fragments.

Causality Behind the Method: The primary challenge is the inherent instability of nitrile oxides, which necessitates their generation in situ. This is most commonly achieved by the oxidation of a corresponding aldoxime. The regioselectivity of the cycloaddition is a key advantage, often controlled by the steric and electronic properties of the substituents on both the nitrile oxide and the alkyne.[10][11] Modern catalysis, particularly with copper(I), has further enhanced the efficiency and regiocontrol of this reaction.[5][12]

Figure 1: General workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.

Experimental Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a highly reliable one-pot synthesis from an aldehyde and a terminal alkyne, leveraging a copper catalyst to ensure high regioselectivity.[5]

Materials:

-

Aldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq)

-

Sodium hydroxide (NaOH)

-

tert-Butanol (t-BuOH) and Water (as solvent)

-

Chloramine-T trihydrate (1.05 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.03 eq) and Copper turnings

-

Terminal alkyne (1.0 eq)

-

Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

-

Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of t-BuOH and water. Add a solution of NaOH (1.1 eq in water) and stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Nitrile Oxide Generation & Cycloaddition: To the reaction mixture containing the crude aldoxime, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes. A mild exotherm may be observed.

-

Catalyst and Alkyne Addition: Add CuSO₄·5H₂O (0.03 eq), a few copper turnings (to maintain the Cu(I) oxidation state), and the terminal alkyne (1.0 eq).

-

Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours, as monitored by TLC. The product often precipitates from the reaction mixture.

-

Workup and Purification: Collect the precipitated product by filtration. If no precipitate forms, dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by passing through a short plug of silica gel or by recrystallization.

Strategy 2: Claisen Condensation – The Classic Approach

The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a foundational method for isoxazole synthesis.[9][11] This strategy is particularly useful when the dicarbonyl precursor is commercially available or easily synthesized. A common variation involves the use of an α,β-unsaturated ketone (a chalcone), which is first synthesized via a Claisen-Schmidt condensation.